1,3-dioxan-5-amine hydrochloride
CAS No.: 2059954-94-6
Cat. No.: VC11622749
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059954-94-6 |
|---|---|
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol |
| IUPAC Name | 1,3-dioxan-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO2.ClH/c5-4-1-6-3-7-2-4;/h4H,1-3,5H2;1H |
| Standard InChI Key | YRIRHKJRTNUCFW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(COCO1)N.Cl |
Introduction
Structural and Physicochemical Properties
The parent compound, 1,3-dioxan-5-amine (C₄H₉NO₂), features a 1,3-dioxane ring system with an amine group at the 5-position . Protonation of the amine with hydrochloric acid yields the hydrochloride salt (C₄H₁₀ClNO₂), enhancing its stability and solubility in polar solvents. Key physicochemical parameters are summarized below:
The hydrochloride salt’s crystalline structure is stabilized by ionic interactions between the protonated amine and chloride ion, a common feature in amine salts .
Synthesis and Derivative Formation
Precursor Synthesis
The synthesis of 1,3-dioxan-5-amine derivatives often begins with 1,3-dioxan-5-one intermediates. For example, in situ generation of 1,3-dioxan-5-one derivatives via acid-catalyzed reactions between trialkoxyalkanes and dihydroxyacetone dimer has been demonstrated . These ketones serve as precursors for reductive amination to yield the amine. A plausible route to the hydrochloride salt involves:
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Reductive Amination: Reaction of 1,3-dioxan-5-one with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form 1,3-dioxan-5-amine .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Functionalization Pathways
The amine group in 1,3-dioxan-5-amine hydrochloride enables diverse derivatization:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Schiff Base Formation: Condensation with aldehydes or ketones to generate imines .
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Bischalcone Synthesis: Reaction with aromatic aldehydes in the presence of pyrrolidine yields bischalcones, as demonstrated in related 1,3-dioxan-5-one systems .
Applications in Organic Synthesis
Carbohydrate Mimetics
The 1,3-dioxane ring mimics pyranose sugars, making 1,3-dioxan-5-amine hydrochloride a valuable scaffold for synthesizing glycomimetics. For instance, substitution at the 5-position can introduce amino sugars, which are critical in antiviral and antibacterial agents .
Pharmaceutical Intermediates
The compound’s amine group facilitates its use in constructing β-amino alcohol derivatives, which are precursors to beta-blockers and antifungal agents . Patent literature highlights its utility in synthesizing 2-amino-1,3-propanediol (serinol), a building block for lipid analogs and surfactants .
Material Science
Hydrochloride salts of cyclic amines are employed in ionic liquids and coordination polymers due to their thermal stability and ionic conductivity .
Challenges and Future Directions
Current limitations include the scarcity of direct synthetic protocols and characterization data for 1,3-dioxan-5-amine hydrochloride. Future research should prioritize:
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